molecular formula C24H23N3O3S B2455274 1-benzyl-2-hydroxy-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione CAS No. 496028-59-2

1-benzyl-2-hydroxy-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione

Cat. No. B2455274
M. Wt: 433.53
InChI Key: UIXCUEUYHBHJSK-UHFFFAOYSA-N
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Description

“1-benzyl-2-hydroxy-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione” is a chemical compound12. Unfortunately, I couldn’t find more detailed information about this compound.



Synthesis Analysis

I couldn’t find specific information on the synthesis of this compound. However, there are general methods for the synthesis of related compounds3.



Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The density of this compound is approximately 1.33±0.1 g/cm31. Unfortunately, I couldn’t find more detailed physical and chemical properties of this compound.


Scientific Research Applications

Hantzsch-like Synthesis and Chemical Properties

A study describes the Hantzsch-like synthesis involving multicomponent reactions that result in bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to aromatic cores such as benzene, pyridine, or thieno[4,5-d]thiophene. This research highlights the versatility of such compounds through alternative preparation methods via bis-alkylation, suggesting their potential in various chemical applications due to the structural diversity and functional group modification possibilities (Diab et al., 2021).

Catalyzed Multicomponent Reactions

Another research focus is on the L-proline catalyzed multicomponent reactions for synthesizing 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives. This domino reaction, characterized by operational simplicity and broad applicability to various aldehydes, indicates a pathway for synthesizing complex heterocyclic compounds with potential in material science and pharmacology (Karamthulla et al., 2014).

Ligands Based on Benzo[g]quinoline

The synthesis of ligands based on benzo[g]quinoline and their properties, including absorption and emission spectra, have been investigated. This study reveals the potential of these compounds in developing new materials with specific optical properties, highlighting the importance of molecular structure in determining the photophysical characteristics (Taffarel et al., 1994).

Environmental Advantages of Synthesis Methods

Research on the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones via "on water" protocols emphasizes the environmental benefits, including high atom economy, short reaction times, and elimination of chromatographic purification. This approach suggests the potential for sustainable and efficient synthesis of heterocyclic compounds with applications in various fields (Rajesh et al., 2011).

Synthesis and Reactions of Isoquinolines

The synthesis and reactions of derivatives within the isoquinoline family, such as 4H-thieno[3′,4′:5,6]pyrimido[1,2-b]isoquinoline-4,11(5H)-dione, have been explored for their spectral characteristics and biological activities. This research underscores the chemical diversity and potential biological relevance of such compounds, indicating their usefulness in developing new therapeutic agents or chemical probes (Zadorozhny et al., 2010).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

I couldn’t find specific information on the future directions of research or applications involving this compound.


properties

IUPAC Name

1-benzyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-24(2)11-15-18(16(28)12-24)19(17-9-6-10-31-17)20-21(25-15)27(23(30)26-22(20)29)13-14-7-4-3-5-8-14/h3-10,19,25H,11-13H2,1-2H3,(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXCUEUYHBHJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC=CS5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione

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